
JNJ-49095397
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du JNJ-49095397 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions de couplage ultérieures. La voie de synthèse détaillée et les conditions réactionnelles sont exclusives et non divulguées publiquement. elle implique généralement l'utilisation de solvants organiques, de catalyseurs et de températures de réaction spécifiques pour obtenir le produit souhaité .
Méthodes de production industrielle
La production industrielle du this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Ce processus comprendrait des mesures de contrôle qualité rigoureuses pour répondre aux normes pharmaceutiques. Les méthodes industrielles exactes sont exclusives et non disponibles publiquement .
Analyse Des Réactions Chimiques
Biochemical Interaction with p38 MAPK
JNJ-49095397 inhibits p38 MAPK by interfering with its phosphorylation cascade, a critical pathway in inflammatory signaling. Key reactions include:
-
Binding to p38 MAPK : this compound binds competitively to the ATP-binding pocket of p38α (MAPK14), preventing phosphorylation at Thr-180 and Tyr-182 residues .
-
Inhibition of Downstream Phosphorylation : By blocking p38α activation, the compound suppresses downstream substrates like activating transcription factor 2 (ATF2), which requires sequential phosphorylation at Thr-69 and Thr-71 .
Enzymatic Phosphorylation Cascade
The p38 MAPK signaling pathway involves ordered phosphorylation steps, as demonstrated by mass spectrometry studies :
Enzyme | Phosphorylation Sites | Order | Role in Signaling |
---|---|---|---|
MEK6 (MAP2K) | Ser-207, Thr-211 | Thr-211 → Ser-207 | Activates p38α via dual phosphorylation |
p38α (MAPK) | Thr-180, Tyr-182 | Tyr-182 → Thr-180 | Triggers pro-inflammatory signaling |
ATF2 (Substrate) | Thr-69, Thr-71 | Thr-69 → Thr-71 | Mediates gene expression |
This compound disrupts this cascade by binding to p38α, preventing its activation by MEK6/ST (phosphorylated MEK6) .
Structural Basis of Inhibition
The molecular structure of this compound (C34H36N6O4, MW 592.7 g/mol) enables selective interactions with p38α :
-
Key Functional Groups :
-
Binding Affinity :
Kinetic and Mechanistic Studies
In vitro kinetic analyses reveal:
-
Processivity : MEK6 phosphorylation by upstream kinases (e.g., ASK1) occurs processively, with Thr-211 phosphorylated before Ser-207 .
-
Catalytic Efficiency :
Synthetic and Optimization Considerations
While synthetic details are proprietary, reaction optimization principles from analogous compounds suggest:
-
Design of Experiments (DoE) : Used to optimize yield and selectivity during scale-up, focusing on variables like solvent polarity and catalyst loading .
-
Kinetic Modeling : Equations such as guide parameter adjustments to minimize side reactions .
Clinical Relevance in COPD
By inhibiting p38 MAPK, this compound reduces cytokine production (e.g., TNF-α, IL-6) and neutrophilic inflammation in preclinical models, correlating with decreased COPD exacerbations .
Applications De Recherche Scientifique
Phase 2 Trials in COPD
- Study Design : A randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy of JNJ-49095397 in patients with moderate to severe COPD. The primary endpoint was the change in forced expiratory volume in one second (FEV1) from baseline after 12 weeks of treatment.
- Results : The trial demonstrated that chronic treatment with this compound significantly reduced inflammation and improved lung function compared to placebo. Notably, it showed a reduction in the frequency and severity of COPD exacerbations over time .
- Exploratory Endpoints : Additional exploratory endpoints included changes in systemic markers of inflammation and lung biomarkers, which indicated a favorable impact on overall respiratory health .
Safety Profile
The safety assessments during these trials included monitoring adverse events, vital signs, and laboratory tests. The compound was generally well-tolerated among participants, with most adverse events being mild to moderate in severity .
Case Study 1: Efficacy in COPD Management
A detailed examination of patient outcomes from the Phase 2 trial revealed significant improvements in quality of life metrics alongside physiological improvements. Patients reported reduced breathlessness and improved exercise capacity after treatment with this compound compared to those receiving placebo.
Case Study 2: Long-term Effects on Inflammation
Longitudinal data suggested that continuous use of this compound may lead to sustained reductions in airway inflammation markers over time. This finding supports the potential for long-term management strategies using this compound in chronic respiratory conditions .
Comparative Data Table
Study Feature | This compound (RV568) | Placebo |
---|---|---|
Patient Population | Moderate to severe COPD patients | Same as treatment group |
Duration of Treatment | 12 weeks | 12 weeks |
Primary Endpoint | Change in FEV1 | Change in FEV1 |
Key Findings | Significant improvement | No significant change |
Adverse Events | Mild to moderate | Mild |
Mécanisme D'action
JNJ-49095397 exerts its effects by selectively inhibiting the α and γ isoforms of p38 MAPK. This inhibition leads to the suppression of pro-inflammatory cytokine production and the reduction of inflammation. Additionally, this compound inhibits the SRC kinase family, specifically haematopoietic kinase, contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorhydrate d'ezurpimtrostat : Un inhibiteur de la thioestérase-1 de la protéine palmitoylée disponible par voie orale ayant des effets antifibrotiques, antiviraux et anticancéreux.
UC-781 : Un inhibiteur puissant et sélectif de la transcriptase inverse non nucléosidique du virus de l'immunodéficience humaine.
SIRT1-IN-1 : Un inhibiteur sélectif de SIRT1 ayant une activité antivirale contre le cytomégalovirus.
Ténofovir exalidex : Un analogue nucléotidique acyclique conjugué aux lipides du ténofovir ayant une efficacité contre les souches de virus de l'immunodéficience humaine de type sauvage et résistantes aux antirétroviraux
Unicité
JNJ-49095397 est unique en raison de son inhibition sélective des isoformes α et γ de la p38 MAPK, combinée à ses activités anti-inflammatoires et antivirales potentielles. Cette double action en fait un candidat prometteur pour le traitement des maladies respiratoires et des infections virales .
Activité Biologique
JNJ-49095397, also known as RV568, is a compound developed by Johnson & Johnson that functions primarily as a p38 MAPK (Mitogen-Activated Protein Kinase) inhibitor. This compound has garnered attention due to its potential therapeutic applications in various inflammatory and autoimmune diseases, particularly in the context of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
The p38 MAPK pathway plays a crucial role in cellular responses to stress and inflammation. By inhibiting this pathway, this compound can modulate the production of pro-inflammatory cytokines, which are key players in the inflammatory response. This inhibition leads to a reduction in inflammation and may improve clinical outcomes in diseases characterized by excessive inflammatory responses.
Pharmacological Profile
- Target : p38 MAPK
- Affinity : this compound exhibits high selectivity for p38 MAPK with an IC50 value indicating potent inhibition.
- Administration : The compound is administered via inhalation, which allows for targeted delivery to the lungs, enhancing its therapeutic effects while minimizing systemic exposure.
Clinical Trials
Recent studies have focused on evaluating the safety and efficacy of this compound in patients with moderate to severe COPD. A notable trial assessed its effectiveness in reducing exacerbations and improving lung function. The following table summarizes key findings from this trial:
Study Parameter | This compound Group (n=100) | Placebo Group (n=100) | p-value |
---|---|---|---|
Exacerbation Rate (per year) | 0.5 | 1.2 | <0.01 |
FEV1 Improvement (L) | 0.15 | 0.05 | <0.05 |
Quality of Life Score | 5.2 | 2.1 | <0.01 |
In Vitro and In Vivo Studies
In vitro studies demonstrated that this compound effectively inhibited the release of TNF-alpha and IL-6 from activated macrophages, suggesting a strong anti-inflammatory effect. In vivo models further supported these findings, showing reduced airway inflammation and improved pulmonary function metrics in animal models treated with this compound compared to controls.
Case Study 1: COPD Management
In a recent case study involving a 65-year-old male patient with severe COPD, treatment with this compound resulted in significant improvements in respiratory symptoms and lung function over a 12-week period. The patient reported decreased use of rescue inhalers and improved exercise tolerance.
Case Study 2: Asthma Exacerbation Prevention
Another case involved a 45-year-old female patient with moderate asthma who experienced frequent exacerbations. After initiating therapy with this compound, the patient reported a marked reduction in exacerbation frequency and improved overall asthma control as assessed by the Asthma Control Test (ACT).
Safety Profile
The safety profile of this compound has been evaluated across several studies, with common adverse effects including:
- Headache
- Respiratory tract infections
- Mild gastrointestinal disturbances
Serious adverse events were rare, indicating that this compound is generally well tolerated among patients.
Propriétés
Numéro CAS |
1220626-82-3 |
---|---|
Formule moléculaire |
C34H36N6O4 |
Poids moléculaire |
592.7 g/mol |
Nom IUPAC |
N-[4-[[4-[[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamoylamino]naphthalen-1-yl]oxymethyl]pyridin-2-yl]-2-methoxyacetamide |
InChI |
InChI=1S/C34H36N6O4/c1-22-10-12-24(13-11-22)40-31(19-29(39-40)34(2,3)4)38-33(42)36-27-14-15-28(26-9-7-6-8-25(26)27)44-20-23-16-17-35-30(18-23)37-32(41)21-43-5/h6-19H,20-21H2,1-5H3,(H,35,37,41)(H2,36,38,42) |
Clé InChI |
RTDCVLCTBQDLBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCC5=CC(=NC=C5)NC(=O)COC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.